molecular formula C9H15NO2 B1178447 (-)-Bacchopetiolone CAS No. 135100-33-3

(-)-Bacchopetiolone

Cat. No.: B1178447
CAS No.: 135100-33-3
Attention: For research use only. Not for human or veterinary use.
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Description

(-)-Bacchopetiolone is a naturally occurring sesquiterpene lactone, known for its unique chemical structure and biological activities. It is isolated from the plant Baccharis petiolata, which is native to certain regions of South America. This compound has garnered significant interest due to its potential therapeutic properties and its role in various biochemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (-)-Bacchopetiolone involves several steps, starting from readily available precursors. The key steps include the formation of the sesquiterpene skeleton, followed by the introduction of the lactone ring. The reaction conditions typically involve the use of strong acids or bases, along with specific catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound is still in its nascent stages, primarily due to the complexity of its synthesis. advancements in synthetic organic chemistry and biotechnological approaches are paving the way for more efficient production methods. These methods aim to optimize yield and reduce the cost of production, making the compound more accessible for research and potential therapeutic use.

Chemical Reactions Analysis

Types of Reactions

(-)-Bacchopetiolone undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

The common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, which may have different biological activities.

Scientific Research Applications

(-)-Bacchopetiolone has a wide range of scientific research applications, including:

    Chemistry: It is used as a model compound for studying sesquiterpene lactones and their chemical properties.

    Biology: It is studied for its potential role in plant defense mechanisms and its interactions with other biological molecules.

    Medicine: Preliminary studies suggest that this compound may have anti-inflammatory, anticancer, and antimicrobial properties, making it a potential candidate for drug development.

    Industry: Its unique chemical structure makes it a valuable compound for the synthesis of other complex molecules, which can be used in various industrial applications.

Mechanism of Action

The mechanism of action of (-)-Bacchopetiolone involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biochemical changes, such as the inhibition of inflammatory pathways or the induction of apoptosis in cancer cells. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that this compound may interact with key signaling molecules involved in inflammation and cell proliferation.

Comparison with Similar Compounds

(-)-Bacchopetiolone can be compared with other sesquiterpene lactones, such as parthenolide and artemisinin. While all these compounds share a common sesquiterpene lactone structure, they differ in their specific functional groups and biological activities. For example:

    Parthenolide: Known for its anti-inflammatory and anticancer properties, parthenolide has a different set of functional groups compared to this compound, which may account for its distinct biological activities.

    Artemisinin: Widely used as an antimalarial drug, artemisinin has a peroxide bridge that is not present in this compound, leading to different mechanisms of action and therapeutic applications.

Properties

CAS No.

135100-33-3

Molecular Formula

C9H15NO2

Molecular Weight

0

Origin of Product

United States

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